2-Amino-2-butenediamide
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Overview
Description
2-Amino-2-butenediamide is an organic compound with the molecular formula C4H7N3O2 It is characterized by the presence of an amino group and two amide groups attached to a butene backbone
Mechanism of Action
Target of Action
2-Amino-2-butenediamide, also known as Aminobutenediamide, has been evaluated as an inhibitor for acetyl- and butyryl-cholinesterase . These enzymes, located in the central nervous system, are responsible for hydrolyzing the neurotransmitter acetylcholine . Therefore, the primary targets of this compound are acetyl- and butyryl-cholinesterase enzymes.
Mode of Action
The compound interacts with its targets, acetyl- and butyryl-cholinesterase, by inhibiting their activity . This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the central nervous system
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of acetylcholine . By inhibiting acetyl- and butyryl-cholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can affect various downstream effects related to the transmission of nerve signals.
Result of Action
The inhibition of acetyl- and butyryl-cholinesterase by this compound results in increased levels of acetylcholine in the central nervous system . This can potentially enhance the transmission of nerve signals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-butenediamide can be achieved through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by the addition of an amine to form the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-butenediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-butenediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
- 2-Aminobutyric acid
- 2-Aminopyrimidine
- 2-Aminobutanamide
Comparison: 2-Amino-2-butenediamide is unique due to its specific structure, which includes both amino and amide groups attached to a butene backbone. This structure allows it to participate in a wide range of chemical reactions and interactions, making it distinct from other similar compounds. For example, while 2-Aminobutyric acid is primarily used in the synthesis of pharmaceuticals, this compound has broader applications in both chemistry and biology .
Properties
IUPAC Name |
2-aminobut-2-enediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHPLMZKVZJII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)N)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695905 |
Source
|
Record name | 2-Aminobut-2-enediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18486-76-5 |
Source
|
Record name | 2-Aminobut-2-enediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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